molecular formula C20H17N3O2 B2907944 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034474-56-9

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B2907944
CAS No.: 2034474-56-9
M. Wt: 331.375
InChI Key: NHLNOVOFAHVRLO-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl ring and a furan-3-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide typically involves multi-step organic reactions One common method involves the initial formation of the imidazo[1,2-a]pyridine core through a cyclization reaction of 2-aminopyridine with an appropriate aldehyde or ketoneThe final step involves the formation of the furan-3-carboxamide moiety through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) and reagents like tert-butyl hydroperoxide (TBHP) are often employed to facilitate the reactions under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP in toluene or ethyl acetate.

    Reduction: Hydrogen gas with Pd/C catalyst.

    Substitution: NaH in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in medicinal chemistry for drug development .

Scientific Research Applications

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to the disruption of cellular processes essential for cancer cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-13-11-16(14(2)25-13)20(24)22-17-8-4-3-7-15(17)18-12-23-10-6-5-9-19(23)21-18/h3-12H,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLNOVOFAHVRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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